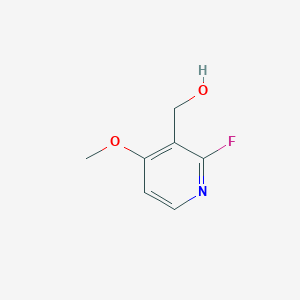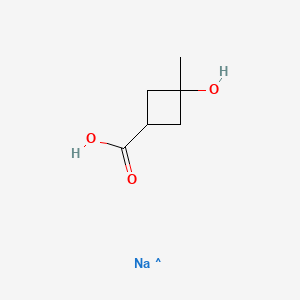![molecular formula C13H22N2 B12092869 (4-Methylpentan-2-yl)[1-(pyridin-2-yl)ethyl]amine](/img/structure/B12092869.png)
(4-Methylpentan-2-yl)[1-(pyridin-2-yl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methylpentan-2-yl)[1-(pyridin-2-yl)ethyl]amine is an organic compound with the molecular formula C13H22N2 and a molecular weight of 206.33 g/mol . This compound features a pyridine ring substituted with an ethylamine group and a branched alkyl chain, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylpentan-2-yl)[1-(pyridin-2-yl)ethyl]amine typically involves the reaction of 2-bromo-1-(pyridin-2-yl)ethanone with 4-methylpentan-2-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(4-Methylpentan-2-yl)[1-(pyridin-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or organic solvents.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
(4-Methylpentan-2-yl)[1-(pyridin-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Methylpentan-2-yl)[1-(pyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methylpentan-2-yl)[1-(pyridin-3-yl)ethyl]amine: Similar structure but with the pyridine ring substituted at the 3-position instead of the 2-position.
(4-Methylpentan-2-yl)[1-(pyridin-4-yl)ethyl]amine: Similar structure but with the pyridine ring substituted at the 4-position.
Uniqueness
(4-Methylpentan-2-yl)[1-(pyridin-2-yl)ethyl]amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H22N2 |
|---|---|
Peso molecular |
206.33 g/mol |
Nombre IUPAC |
4-methyl-N-(1-pyridin-2-ylethyl)pentan-2-amine |
InChI |
InChI=1S/C13H22N2/c1-10(2)9-11(3)15-12(4)13-7-5-6-8-14-13/h5-8,10-12,15H,9H2,1-4H3 |
Clave InChI |
DPMSPPMGLPCRLW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)NC(C)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



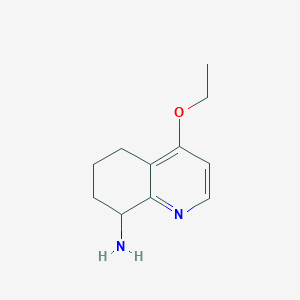

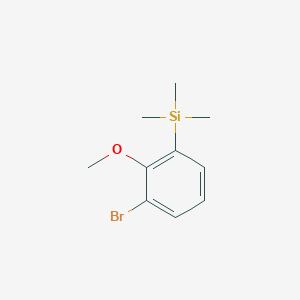



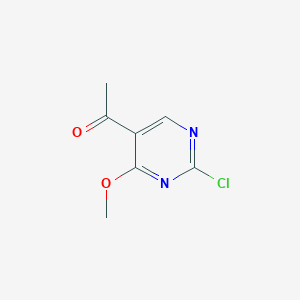
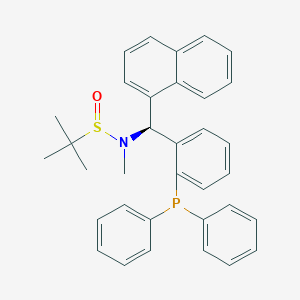
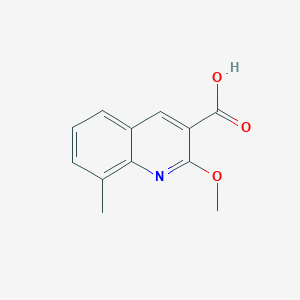

![5-oxo-4,6-dihydrothieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B12092849.png)
